tert-Butyl (piperidin-1-ylmethyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(piperidin-1-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-13-7-5-4-6-8-13/h4-9H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXPHCXLMWXYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229204 | |
| Record name | 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-69-4 | |
| Record name | 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl Piperidin 1 Ylmethyl Carbamate and Analogous N Alkyl Carbamate Architectures
Strategic Approaches to N-Functionalization of the Piperidine (B6355638) Ring
The formation of the C-N bond at the piperidine nitrogen is a critical step in the synthesis of the target compound. This can be achieved through several strategic approaches, primarily involving direct alkylation or a multi-step acylation-reduction sequence.
Direct N-Alkylation with Methylating Agents Bearing Protected Amine Moieties
Direct N-alkylation is a common and straightforward method for forming C-N bonds. In the context of synthesizing tert-butyl (piperidin-1-ylmethyl)carbamate, this involves the reaction of piperidine with a methylating agent that already contains a protected amine. The reaction is typically a nucleophilic substitution (SN2) where the secondary amine of the piperidine ring acts as the nucleophile, attacking an electrophilic methylene (B1212753) carbon and displacing a leaving group.
Common alkylating agents for this purpose would include N-Boc protected aminomethyl halides such as tert-butyl (chloromethyl)carbamate or tert-butyl (bromomethyl)carbamate. The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic. researchgate.net Over-alkylation, which is a common issue when alkylating primary amines, is less of a concern here as the product is a tertiary amine. However, if the initial alkylating agent is a primary halide, the product amine is still nucleophilic and can react further, though this is not an issue when forming the target tertiary amine. masterorganicchemistry.com
Several bases and solvent systems can be employed for this transformation, with the choice often depending on the reactivity of the alkylating agent and the solubility of the reactants.
Table 1: Conditions for Direct N-Alkylation of Piperidine
| Alkylating Agent | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Alkyl Halide | K2CO3 | DMF | Room Temp | A common and effective combination for many N-alkylations. researchgate.net |
| Alkyl Halide | DIPEA | Acetonitrile (B52724) | Room Temp | Hünig's base is a non-nucleophilic base often used to prevent side reactions. researchgate.net |
| Alkyl Halide | NaH | DMF | 0 °C to RT | A strong base used to deprotonate the amine prior to adding the alkylating agent. researchgate.net |
This table presents generalized conditions for N-alkylation reactions.
Alternative Routes via N-Acylation and Subsequent Transformations
An alternative to direct alkylation involves a two-step sequence of N-acylation followed by reduction. This method can offer advantages in terms of avoiding over-alkylation and utilizing different starting materials. In this approach, piperidine is first acylated with an appropriate acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This amide is then reduced to yield the desired tertiary amine.
For the synthesis of this compound, a suitable acylating agent would be a derivative of a Boc-protected amino acid, for example, Boc-glycine activated as an acid chloride or with a coupling agent. The resulting amide, tert-butyl (2-oxo-2-(piperidin-1-yl)ethyl)carbamate, can then be reduced. The reduction of the amide carbonyl group is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). whiterose.ac.uk
Another variation is reductive amination. This involves the reaction of piperidine with an aldehyde, specifically tert-butyl (2-oxoethyl)carbamate, in the presence of a reducing agent. The amine and aldehyde first form an unstable iminium ion intermediate, which is then reduced in situ to the final tertiary amine product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN). echemi.com
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group on Amino Functionalities
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.com Its popularity stems from its ease of installation, its stability under a wide range of reaction conditions (including basic, nucleophilic, and reductive conditions), and its facile removal under mild acidic conditions. total-synthesis.comchemistrysteps.com
Direct Carbamation Protocols Utilizing Boc-Anhydride or Chloroformates
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc2O or Boc anhydride). total-synthesis.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. commonorganicchemistry.com This process forms a carbamate (B1207046) and releases tert-butyl carbonate as a leaving group, which subsequently decomposes into carbon dioxide and tert-butanol. commonorganicchemistry.comcommonorganicchemistry.com
The reaction can be performed under various conditions. While it can proceed without a base, the addition of a base like triethylamine (B128534) (Et3N), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide (B78521) (NaOH) is common to accelerate the reaction and neutralize any acidic byproducts. total-synthesis.comcommonorganicchemistry.com For less nucleophilic amines, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be employed. mychemblog.com Solvents typically used include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or even water. mychemblog.comorganic-chemistry.org
Table 2: Typical Conditions for Boc Protection of Amines
| Amine Type | Reagent | Base/Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Aliphatic Primary | Boc2O | Et3N | DCM | High |
| Aromatic Primary | Boc2O | DMAP (cat.) | THF | Good-High |
| Amino Acid | Boc2O | NaOH | Dioxane/Water | High |
This table provides representative examples of Boc protection protocols.
An alternative reagent for Boc protection is tert-butyl chloroformate. However, it is less commonly used than Boc anhydride due to its higher toxicity and the generation of corrosive hydrogen chloride as a byproduct, which necessitates the use of a stoichiometric amount of base.
Indirect Routes via Curtius Rearrangement and Isocyanate Trapping
An indirect yet powerful method for synthesizing Boc-protected amines from carboxylic acids is the Curtius rearrangement. wikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. nih.gov The highly reactive isocyanate intermediate can then be "trapped" by a suitable nucleophile. When the reaction is performed in the presence of tert-butanol, the alcohol traps the isocyanate to form the desired tert-butyl carbamate (Boc-protected amine). wikipedia.orgnih.gov
Mechanistic Investigations of Key Synthetic Transformations
N-Alkylation Mechanism: The direct N-alkylation of a secondary amine like piperidine with an alkyl halide proceeds through a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This occurs in a single, concerted step where the C-N bond is formed simultaneously as the carbon-halogen bond is broken, leading to an inversion of stereochemistry at the carbon center if it is chiral. The initial product is a tertiary ammonium (B1175870) salt, which is then deprotonated by a base to yield the neutral tertiary amine product.
Boc Protection Mechanism: The mechanism for the protection of an amine with Boc anhydride (Boc2O) begins with the nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of the anhydride. commonorganicchemistry.com This forms a tetrahedral intermediate. The intermediate then collapses, expelling tert-butyl carbonate as a leaving group. The initially formed product is a protonated carbamate. In the absence of an added base, the tert-butyl carbonate anion is basic enough to deprotonate the ammonium species. commonorganicchemistry.com The resulting tert-butyl bicarbonate is unstable and decomposes to gaseous carbon dioxide and tert-butanol. commonorganicchemistry.com If a stronger, non-nucleophilic base like triethylamine is used, it will deprotonate the ammonium intermediate directly. commonorganicchemistry.com
Curtius Rearrangement Mechanism: The Curtius rearrangement is initiated by the formation of an acyl azide from a carboxylic acid derivative. Upon heating, the acyl azide undergoes a concerted rearrangement. The bond between the carbonyl carbon and the alpha-nitrogen of the azide breaks, and simultaneously, the R-group attached to the carbonyl carbon migrates to the terminal nitrogen atom, displacing a molecule of nitrogen gas (N2), which is an excellent leaving group. wikipedia.org This concerted migration and loss of nitrogen gas results in the formation of an isocyanate intermediate (R-N=C=O). In the presence of tert-butanol, the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the isocyanate. Subsequent proton transfer yields the final tert-butyl carbamate product. A key feature of this rearrangement is the complete retention of the stereochemistry of the migrating R-group. nih.gov
Advanced Stereoselective Synthesis Approaches for Chiral Analogs
While this compound is achiral, the piperidine scaffold is a common feature in many chiral molecules of pharmaceutical importance. nih.gov Therefore, the development of stereoselective methods to access chiral piperidine-containing carbamate analogs is a significant area of research.
Asymmetric cyclization of alkene precursors is a powerful strategy for constructing enantioenriched piperidine rings. One such approach is the 'Clip-Cycle' method, which involves two main steps. whiterose.ac.uk First, a 'clipping' step uses an alkene cross-metathesis reaction to join an N-protected 1-amino-hex-5-ene with a thioacrylate. This is followed by a 'cycle' step, where an intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, leading to the formation of enantiomerically enriched 3-spiropiperidines. whiterose.ac.uk
Another strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. This method couples aryl, heteroaryl, or vinyl boronic acids with a partially reduced pyridine (B92270) derivative, such as phenyl pyridine-1(2H)-carboxylate, to create 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.gov These intermediates can then be further reduced to the corresponding chiral 3-substituted piperidines. nih.gov
The asymmetric reduction of pyridine derivatives is one of the most direct and atom-economical routes to chiral piperidines. rsc.org Homogeneous catalysts, particularly those based on iridium and rhodium, have proven highly effective for this transformation. dicp.ac.cnrsc.orgeventsair.com
The hydrogenation of pyridinium (B92312) salts, formed by N-alkylation or N-acylation of the pyridine, facilitates the reduction by breaking the ring's aromaticity. dicp.ac.cnnih.gov For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines using chiral ligands like MeO-BoQPhos has achieved high levels of enantioselectivity. nih.gov Similarly, rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts, using a formic acid/triethylamine mixture as the hydrogen source, can induce chirality in the piperidine product through an asymmetric reductive transamination process. dicp.ac.cn
Diastereoselective hydrogenation is also a valuable tool, particularly when a chiral auxiliary is attached to the pyridine ring. nih.gov For example, an oxazolidine-substituted pyridine can be hydrogenated to the corresponding piperidine in a diastereoselective manner. Subsequent cleavage of the auxiliary yields the enantioenriched piperidine. nih.gov Furthermore, biocatalytic approaches using imine reductase (IRED) enzymes offer a green alternative for the asymmetric reduction of cyclic imines, such as tetrahydropyridines, to produce chiral piperidines with excellent enantioselectivity. nih.govunito.it
Table 5: Comparison of Asymmetric Hydrogenation/Reduction Methods for Chiral Piperidine Synthesis
| Method | Catalyst/System | Substrate | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ir-MeO-BoQPhos | 2-Alkylpyridines | Direct hydrogenation of heteroarene | nih.gov |
| Transfer Hydrogenation | [RhCp*Cl₂]₂ / KI | N-Benzylpyridinium salts | Asymmetric reductive transamination | dicp.ac.cn |
| Diastereoselective Hydrogenation | Heterogeneous Pd catalyst | Oxazolidine-substituted pyridine | Chiral auxiliary controls stereochemistry | nih.gov |
Optical Resolution Techniques for Enantiopure Intermediates
While this compound is an achiral molecule, the synthesis of its chiral analogs, where the piperidine ring is substituted, necessitates the use of enantiopure intermediates. The optical resolution of racemic piperidine derivatives is a critical step in accessing these chirally pure building blocks. Several methodologies are employed for this purpose, including classical diastereomeric salt formation, kinetic resolution, and chromatographic separation on chiral stationary phases.
Classical resolution by the formation of diastereomeric salts remains a widely used and scalable technique. researchgate.net This method involves reacting a racemic mixture of a piperidine intermediate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net These salts, having different physical properties such as solubility, can then be separated by fractional crystallization. researchgate.net For instance, racemic piperidine derivatives like ethyl nipecotate can be effectively resolved using chiral acids such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com The choice of resolving agent and solvent is crucial, as these factors significantly influence the efficiency of the separation and the optical purity of the resulting enantiomer. google.com
Kinetic resolution is another powerful strategy, particularly for functionalized piperidines. This technique relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. A notable example is the kinetic resolution of N-Boc-protected 2-arylpiperidines. whiterose.ac.uk Using a chiral base system, such as n-BuLi and the chiral ligand sparteine (B1682161), one enantiomer is selectively deprotonated and can be trapped with an electrophile, allowing for the recovery of the other enantiomer in high enantiomeric excess. whiterose.ac.ukrsc.org This method has been successfully applied to various substituted piperidines, including spirocyclic systems, demonstrating its utility in creating complex, enantioenriched scaffolds. rsc.org Catalytic kinetic resolution through enantioselective acylation has also been explored for disubstituted piperidines, highlighting the influence of substrate conformation on reactivity and selectivity. nih.gov
For analytical and preparative-scale separations, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a highly effective method. Racemic mixtures of piperidine intermediates can be directly separated on commercially available chiral columns, such as those based on cellulose (B213188) derivatives like Chiralcel OD and Chiralcel OJ. nih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral surface of the stationary phase. The choice of mobile phase and the specific CSP are critical parameters that must be optimized to achieve baseline resolution of the enantiomers. nih.gov
| Resolution Technique | Substrate Type | Chiral Agent/Stationary Phase | Key Findings | Reference |
|---|---|---|---|---|
| Diastereomeric Salt Formation | Racemic ethyl nipecotate | di-benzoyl-L-tartaric acid, (S)-mandelic acid | Forms diastereomeric salts with different solubilities, allowing for separation by crystallization. The resolving agent can be recovered. | google.com |
| Kinetic Resolution | N-Boc-2-aryl-4-methylenepiperidines | n-BuLi / sparteine (chiral ligand) | Selectively deprotonates one enantiomer, which can be trapped, leaving the other enantiomer enriched. High enantiomeric ratios can be achieved. | whiterose.ac.uk |
| Kinetic Resolution | N-Boc-spirocyclic 2-arylpiperidines | n-BuLi / (+)-sparteine | Effective for complex systems, providing highly enantioenriched piperidines on a multigram scale. | rsc.org |
| Chiral HPLC | 1,3-dimethyl-4-phenylpiperidines | Cellulose-based CSPs (Chiralcel OD, Chiralcel OJ) | Provides direct separation of enantiomers. The polarity of substituents affects the resolution efficiency on certain columns. | nih.gov |
Large-Scale Synthetic Approaches and Process Optimization
The large-scale synthesis of this compound and related N-alkyl carbamates requires methodologies that are efficient, scalable, safe, and economically viable. While numerous methods exist for carbamate formation, not all are suitable for industrial production. Process optimization focuses on maximizing yield, minimizing waste, and ensuring consistent product quality.
A common and scalable approach to N-alkyl carbamates involves the N-alkylation of a primary carbamate or the reaction of an amine with a suitable carbonyl source and an alkylating agent. One efficient method is the three-component coupling of a primary amine, carbon dioxide (CO2), and an alkyl halide. acs.org This reaction is often promoted by a base such as cesium carbonate in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). acs.orgresearchgate.net This approach is advantageous for large-scale work as it utilizes readily available and inexpensive CO2 as a C1 source and can proceed under mild conditions, offering high selectivity and yields for a variety of N-alkyl carbamates. acs.orgresearchgate.net
For piperidine-containing structures, process patents often detail specific conditions optimized for large-scale production. For example, in the synthesis of complex pharmaceutical intermediates involving a piperidine carboxylate, reaction steps are carefully controlled. google.com Optimization parameters include the choice of solvent (e.g., THF, acetonitrile), reaction temperature, and reaction time to ensure high conversion and yield. google.com The removal of protecting groups, such as the Boc group in the final product, is also a critical step on a large scale, often achieved using mineral or organic acids under controlled conditions to prevent side reactions. google.com
Furthermore, environmental and safety considerations drive the development of greener synthetic routes. Traditional methods for carbamate synthesis sometimes involve hazardous reagents like phosgene (B1210022). googleapis.com Modern industrial processes aim to replace such materials. An alternative, environmentally friendly approach is the use of urea (B33335) as a carbonyl source in reactions with alcohols, catalyzed by solid-supported catalysts like TiO2/SiO2. mdpi.com This method can produce high yields of alkyl carbamates and features a reusable catalyst, making it a sustainable option for industrial-scale synthesis. mdpi.com The optimization of catalyst loading, reaction temperature, and pressure are key to achieving high efficiency in these systems. googleapis.commdpi.com High-yielding, large-scale syntheses of related N-protected amino intermediates often involve robust procedures like one-pot reductions and N-protections, which are designed to minimize intermediate handling and maximize throughput. researchgate.net
| Synthetic Approach | Key Reagents | Typical Conditions | Advantages for Large-Scale Synthesis | Reference |
|---|---|---|---|---|
| Three-Component Coupling | Primary Amine, CO2, Alkyl Halide | Cesium Carbonate (Cs2CO3), TBAI, DMF | Utilizes inexpensive CO2; mild conditions; high selectivity and yield. Convenient for generating libraries. | acs.orgresearchgate.net |
| Optimized Multi-step Synthesis | Protected Piperidine Intermediates, Coupling Agents | THF or Acetonitrile, 60-85°C, 8-24 hours | High yields (≥95%) through controlled addition and temperature; suitable for complex intermediates. | google.com |
| Oxidative Carbonylation | Alkyl Amine, Carbon Monoxide, Oxygen | Catalyst, 120-250°C, high pressure | Avoids the use of toxic phosgene. | googleapis.com |
| Urea-based Synthesis | Urea, Alcohol | Solid-supported catalyst (e.g., TiO2/SiO2), 170°C | Environmentally friendly (uses urea as carbonyl source); reusable catalyst; high yields (>95%). | mdpi.com |
Computational and Theoretical Chemistry Studies of Carbamate Piperidine Systems
Molecular Modeling and Conformational Analysis of Carbamate (B1207046) Functionality
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of carbamate-piperidine systems, which dictates their physical and biological properties. The flexibility of the piperidine (B6355638) ring and the rotational freedom around the carbamate group's bonds lead to a complex conformational landscape.
The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the substituents can exist in either axial or equatorial positions. For 1-substituted piperidines, the conformational preference is influenced by the size and nature of the substituent. Computational studies on related N-substituted piperidines and bispidines have shown that the energy barrier for ring inversion and the preference for specific rotamers can be determined. acs.orgnih.gov
The carbamate functional group itself has distinct conformational features. Studies combining spectroscopy with Density Functional Theory (DFT) simulations have revealed that while peptides often favor trans configurations for their amide bonds, carbamates can have energetically stable cis configurations. chemrxiv.orgchemrxiv.org The relative stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding. For tert-Butyl (piperidin-1-ylmethyl)carbamate, the orientation of the tert-butyl group relative to the piperidine ring and the potential for intramolecular hydrogen bonds are key factors in determining the most stable conformers. A comprehensive conformational search followed by geometry optimization using quantum chemical methods is typically employed to identify the lowest energy structures. chemrxiv.orgchemrxiv.org
Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Theory)
Quantum chemical calculations are fundamental to modern chemical research, providing detailed electronic structure information. Density Functional Theory (DFT) is a widely used method for studying carbamate and piperidine derivatives due to its balance of accuracy and computational cost. mdpi.comscilit.com DFT calculations can be used to optimize molecular geometries, calculate vibrational frequencies, and determine various electronic properties. tandfonline.com
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals are crucial for predicting how a molecule will interact with electrophiles and nucleophiles. pku.edu.cn
Quantum chemical calculations provide several descriptors that help in understanding the electronic structure and predicting the reactivity of this compound.
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. For a molecule like this compound, the HOMO is likely localized on the electron-rich regions, such as the nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO distribution indicates the most probable sites for nucleophilic attack. ekb.egresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For this compound, the oxygen atoms of the carbamate group would show a negative potential, while the hydrogen on the piperidine nitrogen (in its protonated form) would be a region of positive potential. tandfonline.com
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule, providing further insight into its reactivity and intermolecular interactions. scilit.comtandfonline.com
| Descriptor | Information Provided | Predicted Location on this compound |
|---|---|---|
| HOMO | Region of electron donation (nucleophilicity) | Piperidine Nitrogen Atom |
| LUMO | Region of electron acceptance (electrophilicity) | Carbamate Carbonyl Carbon |
| Negative MEP | Site for electrophilic attack | Carbamate Oxygen Atoms |
| Positive MEP | Site for nucleophilic attack | Amine/Amide Protons |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor for chemical stability and reactivity. ekb.eg
Large HOMO-LUMO Gap: A molecule with a large energy gap is generally more stable and less reactive. It requires more energy to excite an electron from the HOMO to the LUMO.
Small HOMO-LUMO Gap: A molecule with a small energy gap is more reactive and is considered a "soft" molecule. It is more polarizable and readily participates in chemical reactions.
By calculating the HOMO and LUMO energies using methods like DFT, the chemical stability of this compound can be predicted. This analysis is valuable for understanding its reactivity in different chemical environments and for designing new molecules with desired stability profiles. ekb.egresearchgate.net
| Molecule Type | Typical HOMO-LUMO Gap (eV) | Implication for Chemical Stability |
|---|---|---|
| Highly Reactive Species | < 3 | Low Stability, High Reactivity |
| Moderately Stable Organic Molecule | 4 - 7 | Good Stability, Moderate Reactivity |
| Very Stable/Inert Molecule | > 8 | High Stability, Low Reactivity |
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly DFT, are invaluable for elucidating complex reaction mechanisms at the molecular level. mdpi.com For reactions involving carbamate-piperidine systems, these methods can be used to:
Identify Intermediates and Transition States: By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and the high-energy transition states that connect them. researchgate.netresearchgate.net
Calculate Activation Energies: The energy difference between the reactants and the transition state (the activation barrier) determines the reaction rate. Computational chemistry allows for the quantitative prediction of these barriers, helping to understand why certain reaction pathways are favored over others. mdpi.com
Investigate Catalytic Cycles: For catalyzed reactions, such as the formation of carbamates, computational studies can model the entire catalytic cycle, including catalyst activation, substrate binding, and product release. mdpi.comnih.gov
For instance, the formation of a carbamate from an amine and a carbon dioxide source can be modeled to determine whether the reaction proceeds through a zwitterionic intermediate or a concerted pathway. researchgate.net Such insights are crucial for optimizing reaction conditions and developing more efficient synthetic routes.
pKa Calculations and their Impact on Reaction Pathways
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is a critical parameter influencing its behavior in solution, particularly in biological systems. The pKa of the piperidine nitrogen in this compound determines its protonation state at a given pH. This, in turn, affects its solubility, reactivity, and ability to interact with biological targets.
Quantum chemical methods, combined with continuum solvation models (like SMD or PCM), can accurately predict pKa values. researchgate.netwur.nl These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in solution. Studies have shown good agreement between calculated and experimental pKa values for piperazine (B1678402) and piperidine derivatives. wur.nl
The pKa value has a direct impact on reaction pathways. For example, in reactions where the piperidine nitrogen acts as a nucleophile, its reactivity is significantly reduced upon protonation. Conversely, the acidity of the carbamate N-H proton can also be relevant in certain base-catalyzed reactions. Computational pKa predictions can therefore provide crucial insights into how a reaction might proceed under different pH conditions. unimi.itnih.gov
| Compound | Functional Group | Typical Experimental pKa | Significance |
|---|---|---|---|
| Piperidine | Secondary Amine | ~11.2 | Strongly basic, mostly protonated at physiological pH |
| Piperazine (second N) | Secondary Amine | ~9.7 | Basic, mostly protonated at physiological pH researchgate.net |
| Carbamate (N-H) | Amide-like | ~17-18 | Not acidic under normal aqueous conditions |
In Silico Studies of Molecular Interactions and Structural Features
In silico studies encompass a range of computational techniques used to model molecular interactions. These methods are particularly important in medicinal chemistry for understanding how a molecule like this compound might interact with a biological target, such as an enzyme or receptor.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. scilit.com This information is vital for structure-based drug design.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time. tandfonline.com After docking a ligand, an MD simulation can be run to assess the stability of the binding pose and to observe conformational changes in both the ligand and the protein upon binding.
Alchemical Free Energy Calculations: These more advanced computational methods can provide quantitative predictions of binding affinity. nih.govacs.org By simulating a non-physical transformation of one ligand into another, the relative binding free energy can be calculated, which is a powerful tool for lead optimization in drug discovery. acs.org
These in silico approaches allow researchers to screen virtual libraries of compounds, rationalize structure-activity relationships, and generate hypotheses about the mechanism of action of molecules like this compound before undertaking more resource-intensive experimental studies.
Advanced Analytical Characterization in Academic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for confirming the covalent structure of newly synthesized molecules. Techniques like NMR, IR, and mass spectrometry each provide unique and complementary information about the molecular framework and functional groups present in tert-butyl (piperidin-1-ylmethyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms and their connectivity within the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, specific chemical shifts (δ) and coupling patterns are expected. Experimental data reported in scientific literature confirms the structure. For instance, a synthesis described in a patent document reports the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃). rsc.org The characteristic signals include a singlet for the nine equivalent protons of the tert-butyl group, signals for the piperidine (B6355638) ring protons, and a signal for the methylene (B1212753) bridge connecting the piperidine nitrogen to the carbamate (B1207046) nitrogen. rsc.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ (tert-Butyl) | ~1.45 | Singlet (s) | 9H |
| Piperidine H3, H4, H5 | ~1.50 - 1.65 | Multiplet (m) | 6H |
| Piperidine H2, H6 | ~2.40 - 2.55 | Multiplet (m) | 4H |
| -N-CH₂-N- | ~4.05 | Dimer (d) | 2H |
| -NH- (Carbamate) | ~5.00 | Broad Singlet (br s) | 1H |
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Piperidine C4 | ~24.5 |
| Piperidine C3, C5 | ~26.0 |
| -C(CH₃)₃ (tert-Butyl Methyls) | ~28.5 |
| Piperidine C2, C6 | ~54.0 |
| -N-CH₂-N- | ~75.0 |
| -C(CH₃)₃ (tert-Butyl Quaternary) | ~79.5 |
| C=O (Carbamate) | ~156.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the key functional groups are the N-H bond of the carbamate, the C=O (carbonyl) group of the carbamate, and the C-N and C-O single bonds.
The IR spectrum would be expected to show a distinct absorption band for the N-H stretch, typically in the region of 3300-3500 cm⁻¹. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carbamate group is a key diagnostic feature and is expected to appear around 1680-1700 cm⁻¹. Other significant peaks include those for C-H stretching of the alkyl groups (piperidine and tert-butyl) just below 3000 cm⁻¹ and C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
| Functional Group Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Carbamate) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
| C=O Stretch (Carbamate) | 1680 - 1700 | Strong, Sharp |
| N-H Bend | 1510 - 1550 | Medium |
| C-O Stretch (Carbamate) | 1250 - 1300 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.
For this compound (C₁₁H₂₂N₂O₂), the exact molecular weight is 214.1681 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 214. A common and prominent fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as a stable carbocation, or the loss of isobutylene (B52900), leading to characteristic fragment ions.
Key expected fragmentation patterns include:
Loss of a methyl group (-CH₃): [M - 15]⁺ at m/z 199.
Loss of the tert-butyl group (-C₄H₉): [M - 57]⁺ at m/z 157. This is often a significant peak.
Loss of isobutylene (-C₄H₈): [M - 56]⁺ at m/z 158.
Cleavage of the piperidine ring: This can lead to a base peak characteristic of the piperidine moiety, such as the piperidinomethyl cation at m/z 98.
Loss of the entire Boc group (-C₅H₉O₂): [M - 101]⁺ at m/z 113.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity. HPLC and GC are the most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the purity assessment of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this type of molecule.
A standard RP-HPLC setup would involve a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (e.g., water with a modifier like 0.1% trifluoroacetic acid or 0.1% formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection can be achieved using a UV detector at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore, or more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The retention time of the compound under specific conditions serves as an identifier, while the peak area percentage is used to quantify its purity.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. This compound possesses sufficient volatility to be analyzed by GC, often without the need for derivatization.
The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). The instrument parameters, including the temperature program for the oven, the injector temperature, and the carrier gas flow rate, would be optimized to achieve good separation and peak shape. A flame ionization detector (FID) is commonly used for detection due to its sensitivity to organic compounds. For definitive identification, GC can be coupled with a mass spectrometer (GC-MS), which provides mass spectral data for the eluting peak, confirming both its identity and purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used to monitor the progress of chemical reactions, assess the purity of a compound, and determine appropriate solvent systems for larger-scale chromatographic separations. For this compound, TLC is routinely used to visualize its presence and separation from starting materials and byproducts.
In a typical TLC analysis of this N-Boc protected amine, a silica (B1680970) gel plate is used as the stationary phase. The compound, dissolved in a suitable solvent, is spotted onto the baseline of the plate. The plate is then developed in a sealed chamber containing a specific mixture of solvents (the mobile phase). The choice of the mobile phase is critical for achieving good separation. For compounds like this compound, common solvent systems include mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value is typically between 0.3 and 0.7 for good separation and visualization.
Due to the absence of a chromophore in this compound, visualization of the spot on the TLC plate after development requires the use of a staining agent. A common stain for N-Boc protected amines is a potassium permanganate (B83412) (KMnO4) solution, which reacts with the compound to produce a distinct yellow or brown spot on a purple background. Other stains like ninhydrin (B49086) can also be used, which would react upon heating to give a colored spot, although it is typically more effective for primary and secondary amines.
The following table provides representative data for the TLC analysis of this compound.
| Mobile Phase (Solvent System) | Stationary Phase | Detection Method | Rf Value |
| 30% Ethyl Acetate in Hexane | Silica Gel 60 F254 | Potassium Permanganate Stain | ~ 0.45 |
| 5% Methanol (B129727) in Dichloromethane (B109758) | Silica Gel 60 F254 | Potassium Permanganate Stain | ~ 0.60 |
This is an interactive data table. You can sort and filter the data as needed.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. For this compound, with a molecular formula of C11H22N2O2, this technique serves as a fundamental confirmation of its atomic constitution and purity. nih.gov
The theoretical elemental composition of this compound is calculated based on its molecular weight of 214.30 g/mol . nih.gov The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO2, H2O, and N2) are then quantitatively measured.
A close correlation between the experimentally determined percentages and the calculated values (typically within ±0.4%) is considered strong evidence for the compound's identity and high purity. Significant deviations may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Below is a data table summarizing the expected and representative experimental results from an elemental analysis of this compound.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 61.65 | 61.58 |
| Hydrogen (H) | 10.35 | 10.41 |
| Nitrogen (N) | 13.07 | 13.01 |
This is an interactive data table. You can sort and filter the data as needed.
X-ray Crystallography for Solid-State Structure Determination
To perform an X-ray crystallographic analysis, a single, high-quality crystal of the compound is required. This is often the most challenging step and can involve screening various solvents and crystallization techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
The diffraction pattern is a result of the regular arrangement of molecules in the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to a complete and highly accurate molecular structure.
For a molecule like this compound, X-ray crystallography would confirm:
The connectivity of all atoms, verifying the piperidine ring, the methylene linker, and the tert-butyl carbamate group.
The chair conformation of the piperidine ring, which is the most stable arrangement for such six-membered rings.
The precise bond lengths and angles throughout the molecule, providing insight into its electronic and steric properties.
The intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice.
The data obtained from X-ray crystallography is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making it accessible to the broader scientific community.
Role As a Building Block in Complex Chemical Synthesis
Precursor for Diverse N-Heterocyclic Scaffolds and Molecular Libraries
The piperidine (B6355638) moiety is a prevalent structural motif in a vast number of biologically active compounds and natural products. Consequently, tert-butyl (piperidin-1-ylmethyl)carbamate serves as an excellent starting point for the synthesis of a wide array of N-heterocyclic scaffolds. The piperidine nitrogen can undergo various reactions, such as N-alkylation, N-arylation, and acylation, to introduce diverse substituents and build more complex heterocyclic systems.
The Boc-protected aminomethyl group provides a latent primary amine functionality. Following its deprotection under acidic conditions, this amine can participate in a multitude of chemical transformations, including amide bond formation, reductive amination, and the formation of other nitrogen-containing heterocycles. This dual reactivity allows for the generation of diverse molecular libraries, which are crucial for high-throughput screening and drug discovery programs. By systematically reacting the piperidine nitrogen and the deprotected aminomethyl group with a variety of reagents, chemists can rapidly generate a large number of structurally diverse compounds.
Intermediate in the Synthesis of Functionally Active Probes and Ligands
The utility of this compound extends to its role as a key intermediate in the synthesis of functionally active probes and ligands designed to interact with specific biological targets. The piperidine scaffold is a common feature in many enzyme inhibitors and receptor ligands. For instance, derivatives of piperidine have been explored in the development of inhibitors for enzymes such as acetylcholinesterase (AChE), which is a target in the management of Alzheimer's disease.
While direct synthesis of specific probes from this compound is not extensively documented in readily available literature, the analogous compound, tert-butyl piperidin-4-ylcarbamate, has been utilized as a starting material in the development of novel inhibitors of the NLRP3 inflammasome. This highlights the potential of the piperidine-carbamate scaffold in creating molecules that can modulate critical biological pathways. The general synthetic strategies employed in these cases often involve the elaboration of the piperidine ring and the carbamate (B1207046) moiety to achieve the desired molecular recognition properties.
Contribution to Modular and Convergent Synthesis Strategies
Modular and convergent synthesis strategies are cornerstones of modern organic chemistry, allowing for the efficient construction of complex molecules from smaller, pre-synthesized fragments. This compound is well-suited for such approaches due to its distinct reactive sites.
Application as a Peptide Bond Surrogate in Advanced Syntheses
In the realm of medicinal chemistry, the replacement of the amide bond with a stable surrogate, known as a peptide bond isostere, is a common strategy to improve the pharmacokinetic properties of peptide-based drugs, such as their stability towards enzymatic degradation. The carbamate linkage is recognized as a valuable bioisostere for the amide bond.
The carbamate group within a molecule can mimic the hydrogen bonding capabilities of a peptide bond, which is often crucial for binding to biological targets. Furthermore, the carbamate linkage is generally more resistant to hydrolysis by proteases compared to a standard amide bond, leading to an increased in vivo half-life of the drug. While specific examples of this compound being directly incorporated as a peptide bond surrogate are not prevalent in the literature, the underlying principle of using carbamates for this purpose is a well-established concept in medicinal chemistry. The strategic placement of a carbamate group can fine-tune a molecule's properties to achieve the desired therapeutic effect.
Perspectives and Future Directions in Chemical Research
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of tert-butyl (piperidin-1-ylmethyl)carbamate will likely move away from traditional multi-step procedures towards more efficient and environmentally benign methods. Key areas of development include one-pot reactions, biocatalysis, and the use of greener reagents.
A promising sustainable approach is a variation of the Mannich reaction, which would involve a one-pot condensation of piperidine (B6355638), a formaldehyde (B43269) equivalent, and tert-butyl carbamate (B1207046). orgsyn.org Traditional Mannich reactions often use aqueous formaldehyde and require purification steps to remove byproducts. Future methodologies could employ sustainable formaldehyde surrogates and catalytic systems that improve atom economy and reduce waste. The development of catalyst-free, water-mediated conditions for N-Boc protection represents another green alternative that could be adapted for this synthesis. nih.gov
Another avenue lies in reductive amination pathways. This could involve the reaction of piperidine with a protected amino-aldehyde followed by reduction, or the direct reductive amination of piperidine with a suitable C1-amine synthon. Recent advances in catalytic systems, including the use of heterogeneous catalysts for the reductive amination of fatty acids, could provide a template for developing a sustainable, recyclable catalytic process for this transformation.
Biocatalysis offers a highly selective and sustainable route. While direct enzymatic synthesis of this specific compound is not yet reported, the use of enzymes for creating chiral piperidine scaffolds is an active area of research. news-medical.net Future work could explore engineered enzymes, such as transaminases or imine reductases, to catalyze the formation of the core structure with high efficiency and stereoselectivity if chiral variants are desired.
| Synthetic Methodology | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| One-Pot Mannich-Type Reaction | Condensation of piperidine, a formaldehyde equivalent, and tert-butyl carbamate in a single step. | High atom economy, reduced number of steps, lower waste generation. | Development of non-toxic formaldehyde surrogates and efficient, recyclable catalysts. |
| Catalytic Reductive Amination | Formation of the C-N bond via an iminium intermediate followed by catalytic hydrogenation. | High yields, potential for using green reducing agents like H₂, use of heterogeneous catalysts. | Design of selective and robust catalysts that operate under mild conditions. |
| Chemoenzymatic Synthesis | Utilizing enzymes (e.g., transaminases) to form key bonds with high stereoselectivity. | Exceptional selectivity, mild reaction conditions, reduced environmental impact. news-medical.net | Enzyme discovery and engineering for novel substrate acceptance and reactivity. |
Exploration of Structure-Reactivity Relationships for Directed Synthesis
Understanding the interplay between the structural features of this compound and its chemical reactivity is crucial for its application in directed synthesis. The molecule contains two distinct nitrogen atoms: the basic, nucleophilic tertiary amine of the piperidine ring and the non-nucleophilic, Boc-protected secondary amine. This differentiation is key to its utility.
The tert-butyloxycarbonyl (Boc) group plays a dual role. It deactivates the exocyclic nitrogen towards nucleophilic attack and alkylation while rendering the adjacent N-H proton acidic enough for deprotonation by strong bases. beilstein-journals.org This allows for selective N-functionalization at the carbamate position after deprotonation, a strategy well-established for other N-Boc heterocycles. beilstein-journals.org Furthermore, the Boc group is a well-known protecting group that can be selectively removed under acidic conditions, liberating a primary amine for subsequent reactions like amidation or reductive amination. researchgate.net
Future research should focus on quantifying the reactivity of both nitrogen centers. This includes determining the pKa of the piperidine nitrogen to understand its basicity and nucleophilicity in various solvent systems. For the carbamate nitrogen, exploring deprotonation-alkylation sequences with various electrophiles would establish a roadmap for its use as a functional handle. A significant area of exploration is the selective thermal deprotection of N-Boc groups, which could offer an alternative to acid-labile methods, potentially allowing for orthogonality with other acid-sensitive functional groups in a complex molecule. nih.gov
| Structural Feature | Associated Reactivity | Potential for Directed Synthesis |
|---|---|---|
| Piperidine Nitrogen (Tertiary Amine) | Nucleophilic and basic. Can participate in alkylation, acylation, and acid-base reactions. | Serves as an anchor point or a basic catalyst. Its reactivity can be tuned by quaternization or coordination to a metal center. |
| Boc-Protected Amine | Exocyclic nitrogen is non-nucleophilic. N-H proton is weakly acidic. The Boc group is acid-labile. researchgate.net | Allows for selective deprotonation followed by alkylation. Selective deprotection unmasks a primary amine for further functionalization. nih.gov |
| Flexible Methylene (B1212753) Linker | Provides conformational flexibility between the piperidine ring and the carbamate. | Influences the spatial orientation of substituents attached to either end of the molecule, which is critical in drug design. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and subsequent modification of this compound are well-suited for integration into continuous flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and greater potential for scalability compared to traditional batch methods.
Flow chemistry would be particularly advantageous for a potential Mannich-type synthesis, as it allows for the safe handling of reactive intermediates like formaldehyde or its surrogates with precise temperature and residence time control. Furthermore, multi-step sequences involving this building block can be "telescoped" without the need to isolate intermediates. For instance, a flow reactor could be configured to first synthesize the title compound, which then flows directly into a second reactor containing a solid-supported acid for Boc-deprotection, followed by a third reactor for an in-line functionalization of the newly liberated primary amine. unimi.itresearchgate.net The selective thermal deprotection of N-Boc groups is also highly amenable to flow reactors, which enable the superheating of solvents safely and effectively. nih.gov
Automated synthesis platforms, which combine flow modules with robotic liquid handling, could leverage this compound as a core building block for the rapid generation of compound libraries. fu-berlin.defu-berlin.de An automated system could perform a series of reactions in a programmed sequence: for example, functionalizing the piperidine nitrogen, followed by deprotecting the carbamate, and then acylating the resulting amine with a library of carboxylic acids to produce a diverse array of final products for biological screening.
Challenges and Opportunities in the Design of Advanced Chemical Tools
The primary challenge for the application of this compound is its current lack of widespread study and commercial availability compared to its isomers. Establishing efficient and scalable synthetic routes is the first hurdle to unlocking its potential.
Despite this, the opportunities for using this compound as a chemical tool are significant. Its bifunctional nature makes it an ideal scaffold or linker in medicinal chemistry and chemical biology. The piperidine moiety is a privileged structure in drug discovery, often used to improve physicochemical properties like solubility and metabolic stability, or to act as a rigid scaffold for orienting pharmacophoric groups. mdpi.com The aminomethyl portion provides a versatile handle for attaching other molecular fragments.
One major opportunity lies in its use as a fragment for combinatorial chemistry and fragment-based drug discovery (FBDD). The compound can be used to link different pharmacophores, with the piperidine ring serving as a central scaffold. For example, the piperidine nitrogen could be functionalized with one fragment, and after Boc-deprotection, the primary amine could be coupled with a second fragment, allowing for the rapid exploration of chemical space.
Furthermore, it can serve as a unique building block for PROTACs (Proteolysis-Targeting Chimeras) or molecular glues, where the piperidine could bind to a target protein or E3 ligase, and the linker arm is extended from the aminomethyl position. The key opportunity is the compound's ability to facilitate sequential, controlled functionalization at two distinct points, enabling the systematic construction of complex and potent molecular probes and therapeutic candidates. chemimpex.com
Q & A
Q. What are the standard synthetic routes for tert-butyl (piperidin-1-ylmethyl)carbamate, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves a multi-step process:
-
Step 1 : Protection of the amine group in piperidine derivatives using tert-butoxycarbonyl (Boc) anhydride under inert atmosphere (N₂) and low temperatures (−78°C) to prevent side reactions .
-
Step 2 : Coupling with functionalized aldehydes or halides via nucleophilic substitution. For example, reaction with 1-benzylpyrrolidine-3-carboxaldehyde in dichloromethane (DCM) with sodium borohydride as a reducing agent .
-
Critical Conditions :
-
Temperature control (−78°C to room temperature) to minimize decomposition.
-
Use of anhydrous solvents (THF, DCM) and catalysts (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling) .
-
Purification via column chromatography or recrystallization to isolate high-purity product .
- Data Table : Common Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DCM, −78°C | 70–85 | |
| Reductive Amination | NaBH₄, DCM, RT | 60–75 | |
| Cross-Coupling | Pd catalyst, THF, 80°C | 50–65 |
Q. How is this compound characterized structurally, and which spectroscopic methods are most reliable?
- Methodological Answer : Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies protons on the piperidine ring (δ 1.2–3.5 ppm) and tert-butyl group (δ 1.4 ppm) .
- ¹³C NMR confirms carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of Boc group: m/z [M−100]⁺) .
- X-ray Crystallography : Resolves stereochemistry using SHELX software for refinement .
Advanced Research Questions
Q. How can researchers optimize the synthesis of tert-butyl (piperidin-1-ylmethyl)carbamate derivatives for enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the piperidine ring (e.g., nitro or fluoro groups) to alter electron density and binding affinity .
- Enantioselective Synthesis : Use chiral catalysts (e.g., Rhodium complexes) to produce (R)- or (S)-enantiomers with distinct biological profiles .
- High-Throughput Screening : Test derivatives against enzyme targets (e.g., kinases) using fluorescence-based assays .
Q. What strategies resolve discrepancies in NMR or mass spectrometry data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled compounds to distinguish overlapping peaks .
- Tandem MS/MS : Fragment ions clarify ambiguous peaks (e.g., distinguish Boc loss from ring-opening) .
Q. How does the tert-butyl group influence the compound’s stability and reactivity in biological systems?
- Methodological Answer :
- Steric Hindrance : The bulky tert-butyl group reduces enzymatic degradation by shielding the carbamate bond .
- Lipophilicity : Enhances blood-brain barrier penetration, measured via logP values (experimental vs. computational) .
- Metabolic Studies : Use LC-MS to track in vitro stability in liver microsomes .
Q. What computational methods predict the interaction of tert-butyl (piperidin-1-ylmethyl)carbamate with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., GPCRs) .
- MD Simulations : GROMACS assesses dynamic interactions over 100-ns trajectories .
- Free Energy Calculations : MM-PBSA quantifies binding affinities .
Q. How can researchers design experiments to assess the compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., trypsin-like proteases) .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs .
- SPR Analysis : Surface plasmon resonance quantifies real-time binding kinetics .
Q. What are the challenges in scaling up synthesis from lab to pilot scale, and how are they addressed?
- Methodological Answer :
- Process Optimization : Transition from batch to continuous flow reactors for improved heat/mass transfer .
- Impurity Profiling : Use HPLC-MS to monitor side products (e.g., diastereomers) during scale-up .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic properties?
- Methodological Answer :
Q. Q. What analytical techniques differentiate between polymorphs of tert-butyl (piperidin-1-ylmethyl)carbamate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
